molecular formula C12H10N6 B2423604 2-[3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl]aniline CAS No. 1216041-43-8

2-[3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl]aniline

Cat. No.: B2423604
CAS No.: 1216041-43-8
M. Wt: 238.254
InChI Key: OYUWAXFUZPBOEM-UHFFFAOYSA-N
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Description

2-[3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl]aniline is a heterocyclic compound that features a pyrazine ring fused with a triazole ring and an aniline group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Scientific Research Applications

2-[3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl]aniline has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl]aniline typically involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . One common method includes the amination of commercially available 2-amino-3,5-dibromopyrazine in the presence of a sterically hindered base, followed by treatment with nitrite to form the triazole ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. These methods may include continuous flow reactions and the use of automated synthesis equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl]aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazine or triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed under conditions such as reflux or room temperature reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl]aniline is unique due to its specific combination of a pyrazine ring, triazole ring, and aniline group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(5-pyrazin-2-yl-1H-1,2,4-triazol-3-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6/c13-9-4-2-1-3-8(9)11-16-12(18-17-11)10-7-14-5-6-15-10/h1-7H,13H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUWAXFUZPBOEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=N2)C3=NC=CN=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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